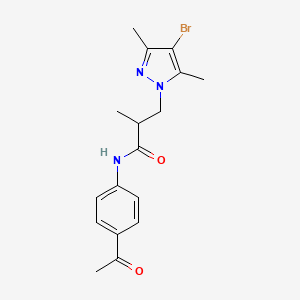![molecular formula C17H11Cl2F3N4O B10941640 2,4-dichloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B10941640.png)
2,4-dichloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide is a complex organic compound that features a benzamide core substituted with dichloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Introduction of the trifluoromethyl group: This step often involves radical trifluoromethylation, which can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators.
Benzylation: The triazole ring is then benzylated using 3-(trifluoromethyl)benzyl chloride under basic conditions.
Formation of the benzamide: The final step involves the reaction of the benzylated triazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide can undergo various chemical reactions, including:
Substitution reactions: The dichloro groups on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2,4-dichloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the trifluoromethyl and triazole groups make this compound useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes by increasing its lipophilicity and electronic effects. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide
- 2,4-dichloro-N-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl}benzamide
Uniqueness
2,4-dichloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide is unique due to the presence of both dichloro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C17H11Cl2F3N4O |
|---|---|
Molecular Weight |
415.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]benzamide |
InChI |
InChI=1S/C17H11Cl2F3N4O/c18-12-4-5-13(14(19)7-12)15(27)24-16-23-9-26(25-16)8-10-2-1-3-11(6-10)17(20,21)22/h1-7,9H,8H2,(H,24,25,27) |
InChI Key |
NDHPIZOYAYACBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B10941558.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide](/img/structure/B10941563.png)
![2,4-dichloro-5-(diethylsulfamoyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide](/img/structure/B10941566.png)
![4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10941568.png)

![1-benzyl-N-(4-bromo-3-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941588.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10941596.png)
![3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B10941599.png)

![Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10941622.png)
![3-[(Acetyloxy)methyl]-7-{[(4-fluorophenoxy)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10941632.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10941633.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B10941643.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10941652.png)
